1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-11(18)12-3-2-4-14(9-12)23(19,20)17-7-5-13(10-17)21-15-16-6-8-22-15/h2-4,6,8-9,13H,5,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZZTOYBBLEHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one typically involves multiple steps, starting with the preparation of the thiazole and pyrrolidine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The pyrrolidine ring can be synthesized via the reduction of pyrrole derivatives. These intermediates are then coupled through a sulfonylation reaction, where a sulfonyl chloride reacts with the amine group of the pyrrolidine ring under basic conditions to form the sulfonyl intermediate. Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonylation steps, as well as the use of more efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The pyrrolidine ring can increase the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines
This analog replaces the sulfonylpyrrolidine group with a 5-oxopyrrolidine ring but retains the thiazole-substituted phenyl core. Synthesized via cyclocondensation reactions, it demonstrates moderate antimicrobial activity against gram-positive and gram-negative bacteria.
| Property | Target Compound | 5-Oxopyrrolidine Analog |
|---|---|---|
| Core Structure | Sulfonylpyrrolidine | 5-Oxopyrrolidine |
| Thiazole Substituent | Yes | Yes |
| Reported Bioactivity | Not available | Antimicrobial |
| Key Functional Group | Ethanone | Ethanone |
1-{3-[4-(Methanesulfonyl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one
This pyrazoline derivative features a methanesulfonylphenyl group and a 4,5-dihydro-1H-pyrazole ring. Its IR spectrum shows a strong C=O stretch at 1666 cm⁻¹, consistent with the ethanone moiety. The compound exhibits antimicrobial activity, suggesting that the sulfonyl group enhances interactions with microbial targets. However, the pyrazoline ring may confer greater conformational rigidity compared to the pyrrolidine in the target compound .
2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone
This compound combines a pyrazole-thiazolidinone scaffold with an ethanone group. X-ray crystallography reveals twisted aromatic rings and a thione-sulfonyl group, which contribute to fungicidal and herbicidal activities. The thiazolidinone ring’s sulfur atoms may enhance redox activity, a feature absent in the target compound’s thiazole-pyrrolidine system .
| Property | Target Compound | Pyrazole-Thiazolidinone Analog |
|---|---|---|
| Heterocyclic Core | Pyrrolidine | Pyrazole-Thiazolidinone |
| Sulfur-Containing Groups | Thiazole | Thiazolidinone-sulfanylidene |
| Bioactivity | Not available | Fungicidal, Herbicidal |
Sulfonylpyrrolidine Derivatives in Receptor Binding
A pyrrolidine sulfone inhibitor of the RAR-related orphan receptor (ROR-γ) includes a sulfonylpyrrolidine group similar to the target compound. The sulfonyl group facilitates hydrogen bonding with receptor residues, highlighting its role in molecular recognition. This suggests that the target compound’s sulfonylpyrrolidine moiety could similarly enhance binding affinity in therapeutic contexts .
Key Structural and Functional Insights
- Sulfonyl Group Impact: The sulfonyl linkage in the target compound likely improves solubility and stability compared to non-sulfonylated analogs. Evidence from methanesulfonyl and receptor-binding derivatives supports its role in enhancing bioactivity .
- Thiazole vs. Thiazolidinone: The thiazole ring in the target compound may offer metabolic resistance compared to thiazolidinones, which are prone to ring-opening reactions .
- Ethanone Motif: The ethanone group is conserved across analogs, suggesting its importance in maintaining planar geometry for π-π interactions or hydrogen bonding .
Biological Activity
The compound 1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
This compound features a unique combination of thiazole, pyrrolidine, and sulfonyl groups, which contribute to its biological activity. The thiazole moiety is known for its role in various pharmacological applications, while the pyrrolidine ring enhances the compound's interaction with biological targets.
Structural Formula
The structural representation can be denoted as follows:
The biological activity of This compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activities and receptor functions, leading to various therapeutic effects.
Key Mechanisms
- Enzyme Inhibition : The thiazole and sulfonyl groups may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : The compound can interact with receptors, potentially leading to altered cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrrolidine structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains.
| Compound Type | Microbial Target | Activity |
|---|---|---|
| Thiazole Derivatives | Staphylococcus aureus | Inhibitory |
| Pyrrolidine Compounds | Escherichia coli | Moderate Activity |
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Thiazole derivatives have been documented to exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Anti-inflammatory Effects
Thiazole-containing compounds have been explored for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of thiazole derivatives similar to our compound against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones in disk diffusion assays against Staphylococcus aureus and Candida albicans , suggesting potential for development as antimicrobial agents .
Study 2: Anticancer Activity
In a separate investigation, a series of thiazole-based compounds were tested for their cytotoxicity against human cancer cell lines. The results demonstrated that compounds with similar structural features to This compound showed IC50 values in the micromolar range, indicating promising anticancer activity .
Q & A
Q. What are the common synthetic routes for 1-(3-{[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions : Reacting α,β-unsaturated ketones with hydrazine derivatives in glacial acetic acid under reflux (4–6 hours), followed by recrystallization from ethanol/chloroform mixtures .
- Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chlorides in the presence of a base (e.g., triethylamine) to ensure regioselectivity .
- Functionalization of the pyrrolidine-thiazole moiety : Coupling 1,3-thiazol-2-ol with pyrrolidine derivatives under Mitsunobu or nucleophilic substitution conditions .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
Q. How can researchers screen the biological activity of this compound?
Standard protocols include:
- In vitro assays : Testing against bacterial strains (e.g., Gram-positive/-negative) using microdilution methods to determine minimum inhibitory concentrations (MICs) .
- Enzyme inhibition studies : Targeting kinases or proteases via fluorescence-based assays .
- Cytotoxicity screening : Using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
- Data collection : High-resolution X-ray diffraction (single-crystal) is essential. Use SHELXL for refinement, particularly for handling twinned crystals or disordered moieties (e.g., the pyrrolidine-thiazole group) .
- Torsion angle analysis : Critical for confirming the conformation of the sulfonylphenyl linker. For example, the C6–O2–C5–C4 torsion angle in related structures is ~108.8° .
- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., S=O···H–N) to predict packing efficiency .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Dynamic effects in solution : Use variable-temperature NMR to assess rotational barriers of the sulfonyl group.
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to identify conformational discrepancies .
- Complementary techniques : Pair X-ray crystallography with solid-state NMR for unambiguous structural assignment .
Q. What strategies optimize reaction yields in microwave-assisted synthesis?
- Parameter tuning : Adjust microwave power (100–300 W) and temperature (80–120°C) to enhance reaction kinetics. For example, microwave irradiation reduces reaction times from hours to minutes (e.g., 20 minutes vs. 4 hours) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve dielectric heating efficiency.
- Catalyst screening : Test bases like piperidine or DBU to accelerate condensation steps .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
